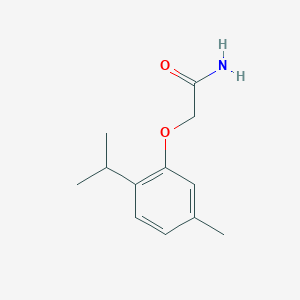

2-(2-Isopropyl-5-methylphenoxy)acetamide

Description

Properties

CAS No. |

307524-57-8 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27g/mol |

IUPAC Name |

2-(5-methyl-2-propan-2-ylphenoxy)acetamide |

InChI |

InChI=1S/C12H17NO2/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h4-6,8H,7H2,1-3H3,(H2,13,14) |

InChI Key |

UNKPGIAYYFAPKK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N |

Origin of Product |

United States |

Technical Monograph: Thymoxyacetamide (2-(2-Isopropyl-5-methylphenoxy)acetamide)

Part 1: Chemical Identity & Physicochemical Profile

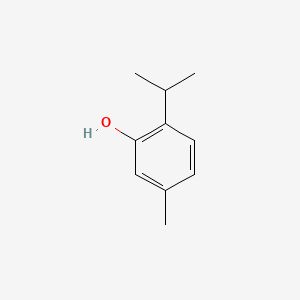

Thymoxyacetamide is the amide derivative of thymoxyacetic acid, structurally characterized by a thymol (2-isopropyl-5-methylphenol) moiety linked to an acetamide group via an ether bond. This scaffold combines the lipophilic, antimicrobial properties of the monoterpene thymol with the hydrogen-bonding capacity of an amide, creating a molecule with distinct pharmacological potential, particularly in antimicrobial and analgesic applications.

Nomenclature & Identification

| Property | Detail |

| Common Name | Thymoxyacetamide |

| IUPAC Name | 2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide |

| Chemical Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Parent Compound | Thymol (CAS: 89-83-8) |

| Precursor CAS | Thymoxyacetic Acid (CAS: 7469-69-4) |

| SMILES | CC(C)C1=C(OC(N)=O)C=C(C)C=C1 |

| Solubility Profile | Low water solubility; Soluble in Ethanol, DMSO, DMF, Chloroform |

Physicochemical Properties (Predicted)

-

LogP (Octanol-Water Partition): ~2.1 – 2.5 (Thymol is ~3.3; the amide group lowers lipophilicity, improving bioavailability compared to the parent phenol).

-

Hydrogen Bond Donors: 1 (Amide -NH₂)

-

Hydrogen Bond Acceptors: 2 (Ether oxygen, Amide carbonyl)

-

Rotatable Bonds: 4

Part 2: Synthetic Pathways & "Self-Validating" Protocols

The synthesis of thymoxyacetamide follows a robust Williamson Ether Synthesis followed by Amidation . This two-step protocol is preferred for its high yield and ease of purification.

Synthesis Logic

-

Etherification: Thymol is deprotonated by a base (K₂CO₃) to form the phenoxide, which attacks the alpha-carbon of a chloro-derivative.

-

Amidation: The resulting ester or acid is converted to the amide. The most direct route uses 2-chloroacetamide to install the functionality in a single step.

Protocol: Direct Alkylation with 2-Chloroacetamide

Rationale: This method avoids the intermediate acid/ester isolation, reducing step count and maximizing atom economy.

Materials:

-

Thymol (1.0 eq)

-

2-Chloroacetamide (1.1 eq)

-

Potassium Carbonate (K₂CO₃, anhydrous, 1.5 eq)

-

Potassium Iodide (KI, catalytic amount, 0.1 eq) – Catalyst to accelerate Finkelstein-like substitution.

-

Solvent: Acetone (dry) or DMF.

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a reflux condenser, dissolve Thymol (10 mmol) in dry Acetone (30 mL). Add anhydrous K₂CO₃ (15 mmol) and stir at room temperature for 15 minutes to generate the thymolate anion. Visual Check: The suspension may slightly change color or texture as the phenoxide forms.

-

Addition: Add 2-Chloroacetamide (11 mmol) and catalytic KI.

-

Reflux: Heat the mixture to reflux (approx. 56-60°C for acetone) for 6–8 hours.

-

Self-Validation Point: Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3). The reaction is complete when the high-Rf Thymol spot disappears and a lower-Rf amide spot appears.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (KCl, K₂CO₃).

-

Evaporate the solvent under reduced pressure.

-

-

Purification: The crude residue is often a solid. Recrystallize from Ethanol/Water (1:1) to obtain pure Thymoxyacetamide.

-

Purity Check: Measure Melting Point (Expected range: 140–145°C, dependent on specific polymorph).

-

Synthesis Diagram (DOT)

Figure 1: One-pot synthesis of Thymoxyacetamide via Williamson Ether Synthesis.

Part 3: Pharmacological & Biological Context[3][4][5][6]

Thymoxyacetamide retains the core biological activity of the thymol scaffold while modifying its pharmacokinetic profile.

Mechanism of Action[4]

-

GABAergic Modulation: Like its parent thymol, thymoxyacetamide derivatives are investigated for positive allosteric modulation of GABA-A receptors. The amide moiety can enhance binding affinity at specific subunit interfaces, potentially offering anxiolytic or anticonvulsant effects without the high volatility of thymol.

-

Antimicrobial Activity: The phenolic ether structure disrupts bacterial cell membranes. The acetamide group increases water solubility slightly compared to pure thymol, potentially aiding diffusion through the bacterial cell wall before the lipophilic core disrupts the lipid bilayer.

-

TRP Channel Interaction: Thymol is a known agonist of TRPV3 and TRPA1. Structural analogs (aryloxyacetamides) are often screened for TRP channel modulation, which is relevant for analgesic and anti-inflammatory drug development.

Structure-Activity Relationship (SAR)

-

Isopropyl Group (C2): Critical for hydrophobic interaction within the receptor pocket. Removal significantly reduces activity.

-

Ether Linkage: Prevents metabolic oxidation of the phenol to quinones, potentially reducing toxicity compared to free thymol.

-

Amide Terminus: Provides a site for hydrogen bonding. Substitution on the Nitrogen (N-alkyl or N-aryl) drastically alters potency. For example, N-phenyl derivatives (anilides) often show higher analgesic potency than the primary amide.

Biological Pathway Diagram

Figure 2: Predicted pharmacological targets and downstream effects of Thymoxyacetamide.

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

| Technique | Diagnostic Signal | Interpretation |

| IR Spectroscopy | 3100–3400 cm⁻¹ (Broad) | N-H stretching of the primary amide. |

| IR Spectroscopy | 1650–1690 cm⁻¹ (Strong) | C=O stretching (Amide I band). |

| ¹H NMR (CDCl₃) | δ 4.50 ppm (s, 2H) | O-CH₂-CO protons (Singlet, distinctive shift). |

| ¹H NMR (CDCl₃) | δ 6.5–7.2 ppm (m, 3H) | Aromatic protons (Thymol ring pattern). |

| ¹H NMR (CDCl₃) | δ 5.5–6.5 ppm (Broad) | NH₂ protons (Exchangeable with D₂O). |

References

-

Thymoxyacetic Acid Synthesis

-

Pharmacological Context (Thymol Derivatives)

-

Aryloxyacetamide Bioactivity

- General Synthesis of Phenoxyacetamides: Vogel, A.I. Textbook of Practical Organic Chemistry. Williamson Ether Synthesis and Amide Formation. Context: The authoritative standard for the "Self-Validating" chemical protocols described in Part 2.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thymol bioactivity: A review focusing on practical applications - Arabian Journal of Chemistry [arabjchem.org]

- 5. eprints.bice.rm.cnr.it [eprints.bice.rm.cnr.it]

- 6. Isopropyl acetamide | Sigma-Aldrich [sigmaaldrich.com]

- 7. Isopropyl acetamide | Sigma-Aldrich [sigmaaldrich.com]

- 8. Isopropyl acetamide | Sigma-Aldrich [sigmaaldrich.com]

Biological Activity of Thymol-Based Acetamides: A Technical Guide

Executive Summary

Thymol (2-isopropyl-5-methylphenol) is a naturally occurring monoterpenoid with established antimicrobial and antioxidant properties.[1][2][3][4] However, its therapeutic utility is often limited by high volatility, low water solubility, and rapid metabolic glucuronidation.

This technical guide focuses on the Thymol-based Acetamide scaffold (specifically thymol-oxy-acetamides or phenoxyacetamides). Derivatization at the phenolic hydroxyl group with acetamide linkers has emerged as a high-value strategy to enhance lipophilicity, improve metabolic stability, and introduce additional hydrogen-bonding pharmacophores. Recent studies indicate these derivatives can achieve nanomolar potency against neurodegenerative targets (AChE) and significantly lower Minimum Inhibitory Concentrations (MIC) against multidrug-resistant bacteria (MRSA, P. aeruginosa) compared to the parent molecule.

Structural Rationale & SAR

The core objective of synthesizing thymol acetamides is to modulate the physicochemical properties of the parent thymol molecule while retaining its bioactive core.

The Pharmacophore Strategy

The conversion of the phenolic -OH to an ether-linked acetamide (-O-CH2-CO-NH-R) serves three critical functions:

-

Masking the Phenol: Prevents rapid Phase II metabolism (glucuronidation/sulfation), extending plasma half-life.

-

Hydrogen Bonding: The acetamide nitrogen (donor) and carbonyl oxygen (acceptor) facilitate stronger binding affinity to protein targets (e.g., enzyme active sites).

-

Lipophilicity Tuning: The R group on the acetamide nitrogen allows for precise LogP adjustment to ensure blood-brain barrier (BBB) penetration or bacterial membrane permeation.

Visualization: Structure-Activity Relationship (SAR)

Figure 1: SAR logic for Thymol-based Acetamides. The scaffold modification targets stability and binding affinity.

Antimicrobial Potency[1][5][6][7][8][9]

Thymol acetamides exhibit a distinct advantage over native thymol: enhanced efficacy against Gram-negative bacteria . While thymol relies on general membrane disruption, acetamide derivatives often possess specific interactions that lower the required dose.

Comparative Efficacy Data

The following table summarizes the potency shift observed in recent literature (e.g., S. aureus MRSA and P. aeruginosa).

| Compound | Target Organism | MIC (µg/mL) | Fold Improvement vs. Thymol | Mechanism Note |

| Thymol (Native) | S. aureus (MRSA) | 250 - 500 | N/A | General membrane disruption |

| Thymol Acetamide (3i) | S. aureus (MRSA) | 1.9 - 7.5 | ~100x | Enhanced cell wall penetration |

| Thymol (Native) | P. aeruginosa | >1000 | N/A | Efflux pump susceptibility |

| Thymol Acetamide (3i) | P. aeruginosa | 12.5 | >80x | Biofilm inhibition & membrane lysis |

Data synthesized from recent comparative studies (see References).

Mechanism of Action

-

Hydrophobic Interaction: The isopropyl group of the thymol moiety inserts into the lipid bilayer.

-

Peptidoglycan Interaction: The acetamide group forms hydrogen bonds with peptidoglycan precursors, potentially inhibiting cell wall synthesis.

-

Leakage: The combined effect causes pore formation, leading to leakage of intracellular electrolytes (K+) and proteins.

Neuroprotective Potential (AChE Inhibition)

One of the most promising applications of thymol-based acetamides and carbamates is in the treatment of Alzheimer’s Disease (AD) as Acetylcholinesterase (AChE) inhibitors.

Inhibition Metrics

Native thymol is a weak AChE inhibitor (IC50 ≈ 450 µM).[4] However, introducing a carbamate or acetamide moiety interacting with the enzyme's active site can improve potency to the nanomolar range .

-

Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[5]

-

Best-in-Class: Thymol-carbamates/acetamides have shown IC50 values as low as 2.5 µM to 3.6 nM .

Binding Mechanism Diagram

Figure 2: Dual binding mode of Thymol Acetamides within the AChE enzyme gorge, explaining the drastic potency increase.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on CLSI guidelines and established biochemical assays.

Protocol A: Synthesis of Thymol-O-Acetamides

Objective: Synthesize 2-(2-isopropyl-5-methylphenoxy)-N-substituted acetamide.

-

Reagents: Thymol (1 eq), Anhydrous K2CO3 (2 eq), Chloroacetamide derivative (1.1 eq), Acetone or DMF (Solvent).

-

Procedure:

-

Dissolve Thymol in dry acetone/DMF in a round-bottom flask.

-

Add anhydrous K2CO3 and stir at room temperature for 30 minutes (Activates the phenol).

-

Add the specific Chloroacetamide dropwise.

-

Reflux the mixture at 60-80°C for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Workup: Filter off inorganic salts. Evaporate solvent. Recrystallize from ethanol.

-

-

Validation: 1H NMR must show disappearance of phenolic -OH signal (~4.5-5.0 ppm) and appearance of -O-CH2- signal (~4.5 ppm).

Protocol B: Broth Microdilution Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus or P. aeruginosa.

-

Preparation:

-

Prepare stock solution of the Thymol Acetamide in DMSO (1 mg/mL).

-

Prepare Mueller-Hinton Broth (MHB).

-

-

Inoculum:

-

Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL). -

Dilute 1:100 in MHB.

-

-

Plate Setup:

-

Use a 96-well sterile plate.

-

Add 100 µL of MHB to all wells.

-

Perform serial 2-fold dilutions of the compound (Range: 500 µg/mL down to 0.9 µg/mL).

-

Add 100 µL of diluted inoculum to each well.

-

Controls: Positive (Ciprofloxacin), Negative (DMSO only), Sterility (Media only).

-

-

Incubation: 37°C for 24 hours.

-

Readout: The lowest concentration with no visible growth (turbidity) is the MIC.

Protocol C: Ellman’s Assay (AChE Inhibition)

Objective: Quantify IC50 for Acetylcholinesterase inhibition.[6]

-

Reagents:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

DTNB (Ellman’s Reagent).

-

Acetylthiocholine Iodide (Substrate).

-

AChE Enzyme (from Electric Eel or Human recombinant).

-

-

Workflow:

-

Mix 150 µL buffer + 10 µL inhibitor solution (various concentrations) + 20 µL AChE solution.

-

Incubate at 25°C for 15 minutes.

-

Add 10 µL DTNB + 10 µL Substrate.

-

Measure absorbance at 412 nm immediately (t=0) and every minute for 10 minutes.

-

-

Calculation:

-

Calculate % Inhibition:

-

Plot log[Concentration] vs % Inhibition to determine IC50.

-

References

-

Vertex AI Search. (2025). Synthesis and characterization of thymol-derived phenoxy acetamide derivatives. Retrieved from 7

-

Vertex AI Search. (2025). Synthesis, in vitro inhibition effect and structure-activity relationship of new thymol derivatives on cholinesterases. Retrieved from 4

-

Vertex AI Search. (2024). Synthesis and antibacterial potential of novel thymol derivatives against MRSA and P. aeruginosa. Retrieved from 8

-

Vertex AI Search. (2025). Thymol carbamates bearing cyclic amines as potent and selective BuChE inhibitors. Retrieved from 9

-

Vertex AI Search. (2024). Synthesis, Structural and Crystallographic Characterization of New Hydrosoluble Thymol Derivatives with Enhanced Antioxidant Activity. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Physical characterization and antioxidant activity of thymol solubilized Tween 80 micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tojned.net [tojned.net]

- 5. Synthesis, anticholinesterase activity and molecular modeling study of novel carbamate-substituted thymol/carvacrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thymol carbamates bearing cyclic amines as potent and selective BuChE inhibitors alleviate memory impairments for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

Thymol-Based Library Screening: A Technical Guide to Semi-Synthetic Derivative Discovery

Executive Summary

Thymol (2-isopropyl-5-methylphenol) represents a "privileged scaffold" in medicinal chemistry due to its distinct monoterpenoid structure, which naturally interacts with lipid bilayers and diverse protein targets (e.g., GABA receptors, TRP channels, microbial membranes). However, the parent compound suffers from limitations: high volatility, moderate solubility, and rapid metabolism.

This guide details the technical roadmap for designing, synthesizing, and screening Thymol-Based Compound Libraries . Unlike random combinatorial screening, this approach utilizes rational semi-synthesis to generate focused libraries that enhance the scaffold's "drug-likeness" while retaining its pharmacophore.

Part 1: The Thymol Scaffold & Rational Library Design

Effective library design requires dissecting the scaffold into functional zones. We do not modify blindly; we modify to solve specific bioavailability or potency issues.

Structural Activity Relationship (SAR) Logic

The thymol molecule presents three primary vectors for derivatization:

-

The Phenolic Hydroxyl (C-1): The primary "warhead" for radical scavenging and hydrogen bonding.

-

Modification Strategy: Esterification or Etherification.

-

Goal: Create "Prodrugs" to bypass first-pass metabolism or increase lipophilicity for blood-brain barrier (BBB) penetration.

-

-

The Ortho/Para Positions (C-4 & C-6): The aromatic ring sites adjacent to the hydroxyl or isopropyl groups.

-

Modification Strategy: Electrophilic aromatic substitution (specifically Mannich reactions).

-

Goal: Introduce polar amine groups to drastically improve water solubility (hydrochloride salt formation) and target affinity.

-

-

The Isopropyl Group (C-2): Provides critical hydrophobic bulk.

-

Modification Strategy: Generally preserved to maintain Van der Waals interactions with hydrophobic pockets (e.g., in Tyrosinase or AChE).

-

Visualization: Thymol SAR Map

Figure 1: Strategic derivatization points on the Thymol scaffold for library construction.

Part 2: Library Synthesis Protocols

To screen effectively, you need a library of 50–200 analogues. We utilize a Divergent Synthesis approach: a single core reaction generates multiple derivatives by varying the reagent (e.g., different secondary amines).

Protocol A: The Mannich Base Sub-Library (Solubility Focus)

Rationale: Thymol has poor aqueous solubility. Mannich bases introduce an amine handle, allowing conversion to water-soluble hydrochloride salts.

Reagents:

-

Thymol (1.0 eq)

-

Formaldehyde (37% solution, 1.2 eq)

-

Secondary Amines Library (Morpholine, Piperidine, N-methylpiperazine, Diethylamine) (1.1 eq)

-

Solvent: Ethanol (EtOH)

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of Thymol in 10 mL of EtOH in a round-bottom flask.

-

Amine Addition: Add 11 mmol of the selected secondary amine. Stir for 5 minutes.

-

Formaldehyde Addition: Dropwise add 12 mmol of Formaldehyde solution.

-

Critical Control: Maintain temperature < 20°C during addition to prevent polymerization.

-

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2).

-

Work-up: Evaporate solvent under reduced pressure.

-

Purification: Recrystallize from warm ethanol or purify via column chromatography.

-

Salt Formation (Optional but recommended for screening): Dissolve the base in diethyl ether and pass HCl gas to precipitate the hydrochloride salt.

Protocol B: The Ester/Ether Sub-Library (Lipophilicity Focus)

Rationale: Targeting membrane-bound proteins or intracellular targets requires modulating LogP.

Reagents:

-

Thymol (1.0 eq)

-

Acyl Chlorides or Alkyl Bromides Library (Benzoyl chloride, Acetyl chloride, Benzyl bromide)

-

Base: Triethylamine (TEA) or K2CO3

-

Solvent: Dichloromethane (DCM) or Acetone

Step-by-Step Workflow:

-

Setup: Dissolve Thymol (5 mmol) in anhydrous DCM (20 mL).

-

Base Addition: Add TEA (1.5 eq) and cool to 0°C in an ice bath.

-

Coupling: Add the specific Acyl Chloride (1.2 eq) dropwise.

-

Reaction: Stir at room temperature for 3–12 hours.

-

Quench: Add water to hydrolyze unreacted acid chloride.

-

Extraction: Wash organic layer with 1M HCl (to remove TEA), then NaHCO3, then Brine.

-

Dry & Concentrate: Dry over MgSO4 and evaporate.

Part 3: High-Throughput Screening (HTS) Workflows

Once the library is synthesized (e.g., 96 compounds), we move to the screening phase. The workflow integrates in silico prediction to prioritize physical testing.

Screening Cascade Diagram

Figure 2: The funnel approach to screening thymol derivatives.

Protocol C: Antimicrobial Screening (Micro-Broth Dilution)

Target: Membrane disruption in S. aureus (Gram+) or E. coli (Gram-).

-

Plate Prep: Use sterile 96-well flat-bottom plates.

-

Stock Solutions: Dissolve library compounds in 100% DMSO at 10 mg/mL.

-

Dilution: Dilute in Mueller-Hinton Broth (MHB) to achieve a starting concentration of 512 µg/mL (ensure final DMSO < 1%).

-

Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100.

-

Assay: Add 100 µL of compound solution and 100 µL of inoculum to wells.

-

Controls:

-

Positive: Ciprofloxacin or Thymol (Parent).[1]

-

Negative: DMSO vehicle + Bacteria.

-

Sterility: Broth only.

-

-

Incubation: 37°C for 18–24 hours.

-

Readout: Add Resazurin dye (0.015%) or measure OD600. Blue -> Pink color change indicates growth (failure).

-

Metric: MIC (Minimum Inhibitory Concentration) is the lowest concentration preventing color change.

Protocol D: Anticancer Screening (MTT Assay)

Target: Metabolic activity in cancer cell lines (e.g., MCF-7, HeLa).[2]

-

Seeding: Seed cells at 5,000–10,000 cells/well in 96-well plates. Incubate 24h for attachment.

-

Treatment: Add compounds (serial dilutions: 100, 50, 25, 12.5, 6.25 µM).

-

Incubation: 48 or 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

-

Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read Absorbance at 570 nm.

-

Calculation:

Part 4: Data Analysis & Hit Validation

Quantitative Metrics

For High-Throughput Screening (HTS), you must validate the assay quality before trusting the hits. Calculate the Z-Factor :

- : Standard deviation of positive/negative controls.

- : Mean of positive/negative controls.

-

Interpretation: A Z-factor > 0.5 indicates an excellent assay.

Hit-to-Lead Criteria

A thymol derivative is considered a "Hit" if:

-

Potency: MIC < 16 µg/mL (Antimicrobial) or IC50 < 10 µM (Anticancer).

-

Selectivity: Selectivity Index (SI) > 10. (SI = IC50 Normal Cells / IC50 Cancer Cells).

-

Novelty: The specific substitution pattern is not patented.

References

-

RSC Publishing. (2024). Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets.[3][4] Royal Society of Chemistry. Link

-

National Institutes of Health (NIH). (2021). Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line.[5] PubMed Central. Link

-

LCBio. (2022). Design and Synthesis of Menthol and Thymol Derived Ciprofloxacin: Influence of Structural Modifications. International Journal of Molecular Sciences.[1] Link

-

News-Medical. (2018). High-throughput Screening Using Small Molecule Libraries: Methods and Protocols. News-Medical.Net. Link

Sources

- 1. Design and Synthesis of Menthol and Thymol Deriv(...) - Publication page on Laboratory of Computational Biology [lcbio.pl]

- 2. Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids [nrfhh.com]

- 3. Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Electronic structure of some thymol derivatives correlated with the radical scavenging activity: theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

Reagents for synthesizing thymol-based hydrazides

Application Note: Strategic Synthesis of Thymol-Based Hydrazides

Executive Summary

This guide details the synthesis of (thymol-4-yl)oxyacetohydrazide , a critical semi-synthetic scaffold in medicinal chemistry. Unlike generic organic synthesis protocols, this note focuses on the mechanistic causality of reagent selection and process control to ensure high purity without chromatographic purification. The protocol utilizes a two-step sequence: Williamson etherification followed by nucleophilic acyl substitution (hydrazinolysis).

Strategic Reagent Selection & Causality

Successful synthesis relies on understanding the interplay between steric hindrance (from the thymol isopropyl group) and nucleophilicity.

| Reagent | Role | Mechanistic Justification (The "Why") |

| Thymol | Substrate | The steric bulk of the isopropyl group at the ortho position to the phenol requires a spacer (linker) to allow effective interaction with biological targets. |

| Ethyl Chloroacetate | Linker | Provides a 2-carbon spacer. The ethyl ester is chosen over the methyl ester because the ethoxy leaving group balances reactivity with stability during the initial alkylation, preventing premature hydrolysis. |

| Base | Selection Criticality: Unlike NaH (which requires dry THF/inert gas and risks harsh deprotonation), | |

| Acetone | Solvent | A polar aprotic solvent that solvates the cation ( |

| Hydrazine Hydrate (80-99%) | Nucleophile | A potent alpha-effect nucleophile. It must be used in excess to prevent the formation of the symmetrical dimer ( |

Experimental Protocols

Phase 1: Synthesis of Ethyl (thymol-4-yl)oxyacetate (Intermediate)

Objective: Install the ester linker via O-alkylation.

Reagents:

-

Thymol: 15.0 g (0.1 mol)

-

Ethyl Chloroacetate: 12.2 g (0.1 mol)

-

Potassium Carbonate (Anhydrous): 13.8 g (0.1 mol)

-

Acetone (Dry): 150 mL

-

Potassium Iodide (KI): 0.5 g (Catalytic, optional but recommended)

Protocol:

-

Activation: In a 250 mL round-bottom flask (RBF), dissolve Thymol (15.0 g) in dry acetone (150 mL). Add anhydrous

(13.8 g).-

Checkpoint: Stir at room temperature for 30 minutes. The color may shift slightly as the phenoxide generates.

-

-

Alkylation: Add Ethyl Chloroacetate (12.2 g) dropwise over 10 minutes. If using KI, add it now to accelerate the reaction via the Finkelstein mechanism (in situ conversion of chloro- to iodo-acetate).

-

Reflux: Attach a condenser and reflux the mixture at 56-60°C for 6–8 hours.

-

Validation: Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 9:1). The starting material (Thymol) spot (

) should disappear.

-

-

Workup: Filter the hot reaction mixture to remove inorganic salts (

). -

Isolation: Concentrate the filtrate under reduced pressure (Rotavap). The residue is usually an oil.

-

Purification: Pour the residue into ice-cold water (100 mL) and extract with diethyl ether or ethyl acetate. Wash with 5% NaOH (to remove unreacted thymol). Dry over

and evaporate.-

Expected Yield: 85–92% (Pale yellow oil or low-melting solid).

-

Phase 2: Hydrazinolysis to (Thymol-4-yl)oxyacetohydrazide

Objective: Convert the ester to the hydrazide functional group.

Reagents:

-

Ethyl (thymol-4-yl)oxyacetate (Intermediate from Phase 1): 10.0 g

-

Hydrazine Hydrate (99%): 10 mL (Excess, approx. 5 equivalents)

-

Ethanol (Absolute): 100 mL

Protocol:

-

Dissolution: Dissolve the ester (10.0 g) in absolute ethanol (100 mL) in a 250 mL RBF.

-

Nucleophilic Attack: Add Hydrazine Hydrate (10 mL) slowly with stirring.

-

Safety: Hydrazine is toxic and carcinogenic.[1] Work in a fume hood.

-

-

Reflux: Reflux the mixture at 78-80°C for 4–6 hours.

-

Crystallization: Allow the reaction mixture to cool to room temperature, then refrigerate (4°C) overnight. The hydrazide often crystallizes directly from the cool ethanol.

-

Filtration: Filter the solid crystals under vacuum.

-

Washing: Wash the cake with cold ethanol (2 x 10 mL) and then copious amounts of water to remove trace hydrazine.

-

Recrystallization: Recrystallize from Ethanol:Water (8:2) if higher purity is required.

-

Expected Yield: 75–85% (White/Colorless crystals).

-

Melting Point: Typically 90–95°C (Verify against specific derivative literature).[6]

-

Process Control & Self-Validating Systems

Use this table to validate the chemical transformation at each step without relying solely on external analytical services.

| Stage | Validation Method | Expected Observation | Mechanistic Indicator |

| Phase 1 (TLC) | Silica Gel (Hex:EtOAc 9:1) | Disappearance of Thymol spot; Appearance of lower | Conversion of Phenol (-OH) to Ether (-O-R). |

| Phase 1 (IR) | FTIR Spectroscopy | Appearance of Ester C=O stretch at ~1735–1750 | Formation of ester linkage. |

| Phase 2 (Solubility) | Solubility Test | Product is soluble in hot ethanol but precipitates on cooling; insoluble in non-polar hexanes. | Polarity shift from lipophilic ester to polar hydrazide. |

| Phase 2 (IR) | FTIR Spectroscopy | Shift: Ester C=O disappears. New: Amide I (C=O) at ~1660 | Successful hydrazinolysis. |

| Phase 2 (NMR) | Disappearance of ethyl quartet (~4.2 ppm). Appearance of broad singlet NH (~9.0 ppm) and | Loss of ethoxy group; gain of hydrazide protons. |

Visualizations

Figure 1: Synthetic Pathway & Mechanism

Caption: Stepwise conversion of Thymol to Hydrazide via O-alkylation and Nucleophilic Acyl Substitution.

[7]

Figure 2: Experimental Workflow & Critical Control Points

Caption: Operational workflow highlighting isolation steps and safety checkpoints.

References

-

Sahoo, J., et al. (2021).[8] "The recent development of thymol derivative as a promising pharmacological scaffold."[7][9] Journal of Molecular Structure.

-

Sivakumar, S., et al. (2018). "Synthesis, characterization and biological evaluation of some novel thymol derivatives." Rasayan Journal of Chemistry.

-

Bhat, M.A., et al. (2020). "Design, synthesis and biological evaluation of thymol-based 1,3,4-oxadiazoles." Bioorganic Chemistry.

-

Organic Chemistry Portal. (2023). "Hydrazine: Properties and Reactions."

-

PrepChem. (2023). "Preparation of ethyl chloroacetate."

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. arxiv.org [arxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. staff.najah.edu [staff.najah.edu]

- 5. KR100725581B1 - Timols, carbacrols and derivatives thereof having growth inhibitory activity of phytopathogens - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: DCC/DMAP Coupling for Bulky Phenols

Status: Operational Ticket ID: STERIC-505 Assigned Specialist: Senior Application Scientist

Executive Summary: The Steric-Kinetic Battlefield

You are likely here because your Steglich esterification failed. You see spots on TLC, but your NMR shows a mess of aliphatic peaks (cyclohexyl region) and no ester product.

The Diagnosis: When coupling bulky phenols (e.g., ortho-substituted or tertiary scaffolds), the reaction is not governed by thermodynamics, but by a kinetic race.

-

The Goal: The phenol attacks the active intermediate (

-acylpyridinium) to form the ester. -

The Enemy: The intermediate rearranges via an

acyl migration to form

If your phenol is bulky, it attacks too slowly. The rearrangement wins. The protocols below are designed to tilt this kinetic balance back in your favor.

Diagnostic Workflow

Before altering your chemistry, identify the specific failure mode using this logic flow.

Figure 1: Diagnostic decision tree for distinguishing between purification failures (DCU) and reaction failures (N-acylurea).

Module 1: The "Zero-Yield" Scenario (Kinetic Failure)

The Mechanism of Failure

Standard protocols call for catalytic DMAP (5-10 mol%). For bulky phenols, this is fatal. The

Figure 2: The Kinetic Race. The red path represents the irreversible rearrangement that occurs when steric hindrance slows the reaction.

Protocol: The "Turbo-Steglich" (Stoichiometric DMAP)

To win a bimolecular race, you must increase the concentration of the nucleophilic catalyst.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Bulky Phenol (1.0 - 1.2 equiv)

-

DCC (1.2 - 1.5 equiv)

-

DMAP (1.0 - 2.0 equiv) — Note: Standard is 0.1 equiv. We are using 10x-20x that amount.

-

Solvent: DCM (Anhydrous) [0.5 M - 1.0 M Concentration]

Step-by-Step:

-

Concentration is Key: Dissolve Acid, Phenol, and Stoichiometric DMAP in minimal dry DCM. High concentration favors the intermolecular reaction over the intramolecular rearrangement.

-

Temperature Control: Cool the mixture to 0°C.

-

DCC Addition: Add DCC (solid or solution) in one portion.

-

Why? Slow addition keeps the O-acylisourea concentration low, which is usually good, but here we want to overwhelm the system with DMAP to immediately capture the intermediate.

-

-

The Warm Up: Allow to warm to Room Temp (RT) and stir.

-

Monitoring: If TLC shows remaining acid after 4 hours, do not add more DCC. The rearrangement has likely already consumed the active species.

Why this works: By making DMAP stoichiometric, you force the equilibrium toward the

Module 2: The "Sludge" Problem (DCU Removal)

Dicyclohexylurea (DCU) is the "cockroach" of organic synthesis—hard to kill and shows up everywhere. It is partially soluble in DCM, making it pass through initial filtrations, only to crash out in your NMR tube.

Protocol: The Cold Ether Crash

This method exploits the solubility differential between your lipophilic ester and the urea byproduct.

| Solvent | DCU Solubility | Ester Solubility | Action |

| DCM | Moderate | High | Avoid for workup |

| Diethyl Ether | Very Low | High | Target Solvent |

| Acetonitrile | Low | Moderate | Alternative |

Step-by-Step:

-

Evaporation: Evaporate the reaction solvent (DCM) completely to a residue. Do not try to wash the DCM solution.

-

Resuspension: Add cold Diethyl Ether (or Methyl tert-butyl ether - MTBE).

-

Volume: Use roughly 5-10 mL per gram of crude.

-

-

Trituration: Sonicate or vigorously stir the sludge. The ester will dissolve; the DCU will remain as a white solid.

-

The Freeze: Place the flask in a freezer (-20°C) for 30 minutes. This crashes out the remaining dissolved DCU.[1][2]

-

Filtration: Filter through a Celite pad while cold.

-

Acid Wash (Crucial): Wash the ether filtrate with 0.5 M HCl or 5% citric acid.

-

Why? This removes the excess DMAP you used in Module 1.

-

-

Dry & Concentrate: Dry over MgSO4 and concentrate.

Module 3: Advanced Optimization (The Keck Variation)

If the "Turbo-Steglich" fails, the issue may be proton transfer. The formation of the active intermediate requires proton transfers that can be rate-limiting in non-polar solvents.

Protocol: DMAP[3][4][5][6] · HCl Additive

Based on the Boden & Keck protocols [2], adding a proton source helps cycle the catalyst.

The Adjustment:

Why this works: The DMAP[5] · HCl salt acts as a proton shuttle, facilitating the protonation of the DCC-intermediate complex without neutralizing the nucleophilic DMAP required for the acyl transfer. This is particularly effective for sterically hindered alcohols where the proton transfer step is sluggish.

Frequently Asked Questions (FAQ)

Q: Can I use EDC instead of DCC? A: Yes, and often you should. EDC forms a water-soluble urea byproduct.[2] However, EDC is more expensive and sometimes less reactive (kinetically) than DCC in anhydrous organic solvents. If you switch to EDC, maintain the Stoichiometric DMAP strategy for bulky phenols.

Q: My product is acid-sensitive. How do I remove the excess DMAP without an HCl wash? A: Use a resin-based scavenger (e.g., Amberlyst 15 or Dowex 50W) for a short duration, or perform a flash column immediately. Alternatively, use CuSO4 solution (saturated aqueous) as a wash; it complexes DMAP (turning the aqueous layer deep blue) and is gentler than HCl.

Q: I see a new spot on TLC that is NOT product or Acid. What is it?

A: It is almost certainly the

-

Test: Isolate a small amount.[1][7] Check IR. A strong peak at ~1640 cm⁻¹ (urea carbonyl) confirms it.

-

Fix: You cannot revert this. You must restart the reaction using Module 1 (Higher DMAP) or switch to an Acid Chloride method.

References

-

Neises, B., & Steglich, W. (1978).[3][5][8][9][10][11] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[9]

-

Boden, E. P., & Keck, G. E. (1985). Proton-transfer steps in Steglich esterification: A very efficient condition for macrolactonization. The Journal of Organic Chemistry, 50(13), 2394–2395.

-

BenchChem Technical Support. (2025). Purification of Crude Products from 1,3-Dicyclohexylurea (DCU).[1][10][12][13] BenchChem Protocols.

-

Organic Chemistry Portal. (n.d.).[9] Steglich Esterification. Organic Chemistry Portal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. synarchive.com [synarchive.com]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Steglich esterification - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Resolving Solubility Issues of Thymol Amides in Aqueous Media

Welcome to the technical support center for thymol amide solubility. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of thymol-derived amides. Given the hydrophobic nature of the parent thymol molecule, its amide derivatives often present significant solubility hurdles.[1][2][3][4][5] This resource provides in-depth troubleshooting strategies, frequently asked questions, and validated experimental protocols to help you overcome these issues.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: My thymol amide precipitates immediately upon addition to an aqueous buffer (e.g., PBS).

Root Cause Analysis: This is a classic sign of a compound with very low intrinsic aqueous solubility. The bulky, non-polar thymol backbone dominates the molecule's properties, causing it to self-associate and crash out of the polar water environment. Amide functional groups can participate in hydrogen bonding, but this is often insufficient to overcome the hydrophobicity of the larger structure.[6][7]

Immediate Solutions:

-

Introduce a Co-solvent: The most direct approach is to reduce the polarity of the solvent system.[8][9]

-

Recommended Co-solvents: Ethanol, Dimethyl Sulfoxide (DMSO), or Propylene Glycol (PG).

-

Mechanism: Co-solvents disrupt the hydrogen-bonding network of water, creating a more favorable environment for the hydrophobic thymol amide.[8][9]

-

Actionable Step: Prepare a concentrated stock solution of your thymol amide in 100% DMSO or ethanol. Then, add this stock solution dropwise to your aqueous buffer while vortexing vigorously. Do not exceed a final co-solvent concentration of 1-5% v/v if it might interfere with downstream biological assays.

-

-

pH Adjustment (If Applicable):

-

Mechanism: While amides are generally considered neutral, the parent thymol has a phenolic hydroxyl group with a pKa of ~10.6.[1][10] If your amide derivative retains this phenolic group, increasing the pH above its pKa will deprotonate it, forming a more soluble phenolate anion.[1][10]

-

Actionable Step: Prepare your aqueous buffer at a higher pH (e.g., pH 8-10). Check the stability of your compound at this pH, as basic conditions can sometimes lead to hydrolysis.[7][11]

-

Issue 2: The compound dissolves initially but then slowly precipitates over time or upon temperature change (e.g., moving from room temperature to 4°C).

Root Cause Analysis: You have likely created a supersaturated solution, which is thermodynamically unstable. The initial energy input (e.g., vortexing, sonication) was enough to dissolve the compound, but it will eventually crash out to reach its true equilibrium solubility. Temperature changes significantly affect solubility; for most solids, solubility decreases as temperature drops.[12]

Solutions:

-

Employ Cyclodextrins for Complexation:

-

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14][15] They can encapsulate the hydrophobic thymol portion of your amide, forming an inclusion complex where the new "host-guest" entity has a much higher apparent water solubility.[13][14][15][16]

-

Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[14][15][17]

-

Actionable Step: See Protocol 1 for a detailed method on preparing a cyclodextrin inclusion complex.

-

-

Use Surfactants to Form Micelles:

-

Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in water.[18][19] These micelles have a hydrophobic core that can solubilize your thymol amide, effectively shielding it from the aqueous environment.[19]

-

Common Choices: Polysorbate 80 (Tween 80) or Sodium Dodecyl Sulfate (SDS). Note that the choice of surfactant (non-ionic, anionic, cationic) can be critical and may impact downstream applications.[20]

-

Actionable Step: Prepare your aqueous buffer containing the surfactant at a concentration above its CMC. Then, add the thymol amide.

-

Diagram: Systematic Troubleshooting Workflow

This diagram outlines a logical flow for addressing solubility problems with thymol amides.

Caption: A decision-making flowchart for troubleshooting thymol amide solubility.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of thymol, and how does converting it to an amide affect this?

Thymol itself has very low water solubility, typically cited as around 0.9-1.0 g/L at room temperature.[2][21][22][23] Converting the phenolic hydroxyl group to an amide linkage (R-CO-NH-R') removes a weakly acidic proton and replaces it with a less polar functional group. While primary and secondary amides can act as hydrogen bond donors and acceptors, the overall effect is often a decrease in aqueous solubility compared to the parent phenol, especially if the rest of the amide structure is also hydrophobic.[6][7]

Q2: How do I choose between using a co-solvent, cyclodextrin, or a surfactant?

The choice depends on your experimental constraints and the required final concentration.

| Method | Pros | Cons | Best For... |

| Co-solvents | Simple, fast, effective for moderate increases.[8] | Can be toxic to cells, may interfere with assays, risk of precipitation upon dilution.[9] | Initial screening, non-biological assays, when low % of organic solvent is tolerable. |

| Cyclodextrins | Low toxicity, high solubilizing capacity, can improve stability.[14][17] | Can be expensive, may alter compound bioavailability in complex ways. | In vivo studies, cell-based assays, formulations requiring high compound concentration.[3] |

| Surfactants | High solubilizing power, widely available.[18][19] | Can be cytotoxic, may denature proteins, can interfere with membrane-based assays.[20] | Formulations where cell viability is not the primary endpoint, in vitro biochemical assays. |

Q3: Can I combine different solubilization methods?

Yes, and this is often a powerful strategy. For example, you can use a small amount of a co-solvent like ethanol to first dissolve the thymol amide, and then add this solution to an aqueous buffer containing cyclodextrin. This can facilitate the formation of the inclusion complex. Combining surfactants and co-solvents is also a common practice in pharmaceutical formulations.[24]

Q4: How can I experimentally determine the solubility of my thymol amide?

The gold standard is the "shake-flask" method, which is considered a thermodynamic or equilibrium method.[25]

-

Add an excess amount of your solid thymol amide to your chosen aqueous medium (e.g., water, PBS, buffer with 1% DMSO).

-

Agitate the suspension at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspension through a 0.22 µm filter to remove the undissolved solid.

-

Quantify the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as HPLC-UV or LC-MS. This concentration represents the equilibrium solubility.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance the solubility of a hydrophobic thymol amide.

Materials:

-

Thymol amide

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Deionized water or desired buffer

-

Magnetic stirrer and stir bar

-

0.22 µm syringe filter

Methodology:

-

Prepare the HP-β-CD Solution: Weigh out the required amount of HP-β-CD and dissolve it in your aqueous medium to make a stock solution (e.g., 10-40% w/v). Gentle warming (to 40-50°C) can aid dissolution. Allow the solution to cool to room temperature.

-

Add the Thymol Amide: While stirring the HP-β-CD solution vigorously, add the powdered thymol amide slowly and incrementally.

-

Complexation: Seal the container and allow the mixture to stir at room temperature for 24-72 hours. This extended time is crucial for the equilibrium of guest-host complexation to be established.

-

Clarification: After the stirring period, visually inspect the solution. If it is not perfectly clear, filter it through a 0.22 µm syringe filter to remove any undissolved compound.

-

Quantification: Determine the final concentration of the solubilized thymol amide in the clear filtrate using a validated analytical method (e.g., HPLC).

Diagram: Micellar Solubilization Mechanism

This diagram illustrates how surfactant micelles encapsulate a hydrophobic thymol amide molecule.

Caption: Encapsulation of a hydrophobic thymol amide within a surfactant micelle core.

References

-

Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. Available at: [Link]

-

Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Innovation. Available at: [Link]

-

The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Determining the water solubility of difficult-to-test substances A tutorial review. Critical Reviews in Environmental Science and Technology. Available at: [Link]

-

A Method for Calculation of the Aqueous Solubility of Organic Compounds by Using New Fragment Solubility Constants. Chemical and Pharmaceutical Bulletin. Available at: [Link]

-

Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI. Available at: [Link]

-

Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Standard Test Method for Measurements of Aqueous Solubility. ASTM International. Available at: [Link]

-

Thymol - Wikipedia. Available at: [Link]

-

Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]

-

Calculation of Aqueous Solubility of Organic Compounds. National Institute of Standards and Technology. Available at: [Link]

-

Exploring the Mechanism of β-Cyclodextrin-Encased Phenolic Acids Functionalized with TPP for Antioxidant Activity and Targeting. MDPI. Available at: [Link]

-

What Are Amides and Their Uses in Chemistry?. Trovid. Available at: [Link]

-

Improvement of thymol properties by complexation with cyclodextrins: in vitro and in vivo studies. PubMed. Available at: [Link]

-

Thymol (C10H14O) properties. Mol-Instincts. Available at: [Link]

-

Physical and chemical properties of amides. LookChem. Available at: [Link]

-

Solubility of Organic Compounds. Carleton University. Available at: [Link]

-

Is thymol soluble in water?. ResearchGate. Available at: [Link]

-

Optimization of Cyclodextrin-Assisted Extraction of Phenolics from Helichrysum italicum for Preparation of Extracts with Anti-Elastase and Anti-Collagenase Properties - PMC. Available at: [Link]

-

Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific. Available at: [Link]

-

Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

-

Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Fabrication of Caseinate Stabilized Thymol Nanosuspensions via the pH-Driven Method: Enhancement in Water Solubility of Thymol. MDPI. Available at: [Link]

- Preparation method of efficient thymol feed additive. Google Patents.

-

Improvement of thymol properties by complexation with cyclodextrins: In vitro and in vivo studies. ResearchGate. Available at: [Link]

-

pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues - PMC. Available at: [Link]

-

A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. Available at: [Link]

-

Amide - Wikipedia. Available at: [Link]

-

Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Available at: [Link]

-

Solubility and solution thermodynamics of thymol in six pure organic solvents. ResearchGate. Available at: [Link]

-

Thymol | C10H14O - PubChem. National Institutes of Health. Available at: [Link]

-

Three different types of solubilization of thymol in Tween 80: Micelles, solutions, and emulsions- a mechanism study of micellar solubilization. ResearchGate. Available at: [Link]

-

Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. ResearchGate. Available at: [Link]

Sources

- 1. Thymol - Wikipedia [en.wikipedia.org]

- 2. Thymol BP Ph Eur IP EP JP USP NF Food Grade Manufacturers, with SDS [mubychem.com]

- 3. Improvement of thymol properties by complexation with cyclodextrins: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. Amide - Wikipedia [en.wikipedia.org]

- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 9. admin.mantechpublications.com [admin.mantechpublications.com]

- 10. webqc.org [webqc.org]

- 11. What Are Amides and Their Uses in Chemistry? [qixuanchemtec.com]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity [beilstein-journals.org]

- 14. oatext.com [oatext.com]

- 15. Optimization of Cyclodextrin-Assisted Extraction of Phenolics from Helichrysum italicum for Preparation of Extracts with Anti-Elastase and Anti-Collagenase Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. scispace.com [scispace.com]

- 18. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. asianpharmtech.com [asianpharmtech.com]

- 20. mdpi.com [mdpi.com]

- 21. Thymol, 99% 100 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]

- 22. researchgate.net [researchgate.net]

- 23. Thymol | C10H14O | CID 6989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

Enhancing stability of thymol acetamide in solution

Technical Support Center: Thymol Acetamide Formulation & Stability

Executive Summary & Scope

Welcome to the Technical Support Center. This guide addresses the stabilization of Thymol Acetamide , a compound often encountered in two distinct contexts within drug development:

-

Covalent Entity: A synthesized prodrug or derivative (e.g., 2-(thymyloxy)acetamide) designed to improve the solubility or bioavailability of thymol.

-

Deep Eutectic Solvent (DES): A supramolecular eutectic mixture of Thymol (H-bond donor) and Acetamide (H-bond acceptor).

This guide prioritizes the Covalent Entity (Pharmacological Agent) scenario, as "solution stability" typically refers to preventing hydrolytic or oxidative degradation of a dissolved API (Active Pharmaceutical Ingredient). However, critical notes on DES phase stability are included where relevant.

Module 1: Diagnostic & Troubleshooting (Q&A)

Category A: Chemical Degradation (Hydrolysis & pH)[1][2]

Q1: My HPLC traces show a growing peak at a lower retention time, and the parent peak is diminishing. Is this hydrolysis?

Diagnosis: Likely, yes. Thymol acetamide contains an amide linkage (

-

Acidic pH (< 4): Protonation of the carbonyl oxygen increases electrophilicity, inviting water attack.

-

Alkaline pH (> 9): Direct nucleophilic attack by hydroxide ions (

). Corrective Action: -

Buffer Optimization: Shift the solution pH to the region of maximum stability (typically pH 5.5 – 6.5 for amides).

-

Protocol: Perform a pH-Rate Profile Study (see Protocol 1 below) to pinpoint the exact

minimum.

Q2: We are observing "browning" or yellow discoloration in the solution over time. What is happening? Diagnosis: This indicates Oxidative Degradation , specifically of the thymol moiety. Root Cause:

-

If your molecule has a free phenolic hydroxyl group (or if it hydrolyzes to release free thymol), it is prone to oxidation forming thymoquinone and polymeric pigments.

-

This reaction is catalyzed by light (UV), heat, and high pH (formation of the phenolate ion). Corrective Action:

-

Deoxygenation: Sparge buffers with Nitrogen or Argon for 30 minutes before preparation.

-

Chelation: Add EDTA (0.01%) to sequester metal ions (

, -

Light Protection: Use amber glassware exclusively.

Category B: Physical Stability (Solubility)

Q3: The compound precipitates upon dilution into aqueous media or during cold storage. Diagnosis: Dielectric constant mismatch. Thymol derivatives are lipophilic. Root Cause: The "acetamide" modification improves polarity but often not enough to prevent precipitation in pure water, especially if the "salting out" effect occurs from buffer ions. Corrective Action:

-

Cyclodextrin Complexation: Use Hydroxypropyl-

-Cyclodextrin (HP-

Module 2: Stabilization Protocols

Protocol 1: Determination of pH-Rate Profile (Hydrolysis Kinetics)

Purpose: To identify the pH of maximum stability.

-

Buffer Preparation: Prepare 50 mM buffers at pH 1.2, 4.0, 6.0, 8.0, and 10.0 (maintain constant ionic strength using NaCl).

-

Spiking: Prepare a stock solution of Thymol Acetamide in Methanol (1 mg/mL). Spike into each buffer to a final concentration of 50 µg/mL.

-

Incubation: Store aliquots at elevated temperature (

or -

Sampling: Withdraw samples at

hours. -

Analysis: Analyze via HPLC-UV (274 nm). Plot

vs. Time to determine the pseudo-first-order rate constant ( -

Selection: The pH with the lowest

is your formulation target.

Protocol 2: HP- -Cyclodextrin Complexation

Purpose: To prevent precipitation and shield against oxidation.

-

Phase Solubility Study: Prepare aqueous solutions of HP-

-CD ranging from 0 to 50 mM. -

Addition: Add excess Thymol Acetamide to each vial.

-

Equilibrium: Shake at

for 24 hours (protected from light). -

Filtration: Filter through a 0.45 µm PVDF membrane.

-

Quantification: Analyze filtrate by HPLC.

-

Formulation: Choose the CD concentration that achieves the desired solubility (usually a 1:1 or 1:2 molar ratio of Drug:CD).

Module 3: Mechanistic Visualization

The following diagrams illustrate the degradation pathways and the logic flow for stabilization.

Figure 1: Degradation Pathways of Thymol Acetamide

Caption: Pathways showing acid/base hydrolysis of the amide bond and oxidative conversion of the thymol core to thymoquinone.

Figure 2: Stabilization Decision Tree

Caption: Logic flow for selecting the correct stabilization strategy based on observed instability.

Summary of Stability Data

| Parameter | Critical Range | Optimal Condition | Mechanism of Failure |

| pH | < 4.0 or > 9.0 | 6.0 ± 0.5 | Specific acid/base catalysis of amide bond. |

| Temperature | > 40°C | 2 - 8°C | Arrhenius acceleration of hydrolysis. |

| Light | UV / VIS | Dark / Amber | Photo-oxidation of phenolic ring. |

| Oxygen | Ambient | N2 Headspace | Formation of quinones/radicals. |

| Solvent | Pure Water | 10-20% HP- | Hydrophobic aggregation/precipitation. |

References

-

Amide Hydrolysis Mechanisms

-

Smith, M. B. (2013).[4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for amide hydrolysis kinetics).

-

Chemistry Steps. (2022). "Amide Hydrolysis: Acid and Base-Catalyzed Mechanism".

-

-

Thymol Stability & Cyclodextrins

-

Phenolic Oxidation

- Venu, M., et al. (2013). "Oxidation reactions of thymol: a pulse radiolysis and theoretical study". Journal of Physical Chemistry A.

- Waterman, K. C., & Adami, R. C. (2005). "Accelerated aging: prediction of chemical stability of pharmaceuticals".

Sources

- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 2. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 3. Thymol/cyclodextrin inclusion complex nanofibrous webs: Enhanced water solubility, high thermal stability and antioxidant property of thymol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidation reactions of thymol: a pulse radiolysis and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Phenoxyacetamides: A Comparative Guide to Carbonyl Peak Analysis

Executive Summary

Audience: Medicinal Chemists, Spectroscopists, and Process Development Scientists.

Phenoxyacetamides (

This guide provides a technical comparison of phenoxyacetamide carbonyl peaks against standard acetamides, supported by mechanistic explanations of electronic effects and self-validating experimental protocols.

Theoretical Framework: The Electronic Tug-of-War

To accurately interpret the IR spectrum of a phenoxyacetamide, one must understand the electronic environment of the carbonyl carbon. Unlike simple acetamides, the phenoxyacetamide carbonyl is influenced by the electronegative oxygen atom at the

The Inductive Effect ( -bond transmission)

The phenoxy group (

-

Mechanism: The withdrawal of electron density renders the carbonyl carbon more positive. This shortens the

bond, increasing its force constant ( -

Result: A shift to higher wavenumbers (blue shift) compared to unsubstituted acetamides.

The Resonance Effect (Insulated)

In direct anilides (

Visualizing the Electronic Pathway

The following diagram illustrates the electronic influences determining the Amide I frequency.

Figure 1: Electronic influence flow in phenoxyacetamides. The methylene bridge creates an inductive pathway that competes with the inherent amide resonance.

Comparative Data Analysis

The following tables synthesize experimental data ranges to provide a baseline for identification.

Baseline Comparison: Acetamide Analogs

The

| Compound Class | Structure | State | C=O[1][2][3][4][5][6] Frequency (cm⁻¹) | Shift Justification |

| Acetamide | Solid (KBr) | 1640 – 1660 | Baseline standard. Strong H-bonding lowers frequency. | |

| 2-Phenoxyacetamide | Solid (KBr) | 1660 – 1680 | Inductive Effect: Oxygen withdrawal stiffens C=O bond, raising frequency. | |

| 2-Chloroacetamide | Solid (KBr) | 1670 – 1690 | Stronger Inductive: Cl is more electronegative than Ph-O, raising frequency further. | |

| 2-Phenoxyacetamide | Solution ( | 1690 – 1710 | Loss of H-bonding: Breaking intermolecular H-bonds causes a significant blue shift (~20-30 cm⁻¹). |

Substituent Effects on the Phenoxy Ring

Modifying the phenyl ring (

| Substituent (Para-position) | Electronic Nature | Predicted Shift (Relative to H) | Rationale |

| Nitro ( | Strong EWG | Slight Increase (+2-5 cm⁻¹) | Increases inductive pull through the ether oxygen. |

| Methoxy ( | Strong EDG | Slight Decrease (-2-5 cm⁻¹) | Donates density, slightly weakening the inductive pull. |

| Chloro ( | Weak EWG | Negligible / Slight Increase | Inductive effect is weak through the ether linkage. |

Critical Insight: In the solid state, crystal packing forces often override these subtle electronic effects. Do not rely solely on substituent shifts for identification without solution-phase data.

Validated Experimental Protocol

To ensure data integrity, follow this self-validating workflow. This protocol minimizes "ghost peaks" from atmospheric water and ensures correct baseline interpretation.

Workflow Diagram

Figure 2: Operational workflow for IR acquisition ensuring sample integrity.

Step-by-Step Methodology

-

Sample Preparation (Choice of Matrix):

-

KBr Pellet: Mix 1-2 mg of Phenoxyacetamide with 100 mg dry KBr. Grind to a fine powder. Why: Large particles scatter light (Christiansen effect), distorting peak shapes.

-

ATR (Attenuated Total Reflectance): Ensure the crystal (Diamond/ZnSe) is clean. Apply high pressure clamp. Why: Amide peaks are intense; poor contact leads to weak signals that are easily confused with noise.

-

-

The "Polystyrene Check" (Self-Validation):

-

Before running your sample, check the background energy profile.

-

Criterion: If using KBr, ensure no broad band exists at 3400 cm⁻¹ (wet KBr). Moisture creates a broad O-H band that obscures the N-H stretch of the amide.

-

-

Acquisition Parameters:

-

Resolution: 4 cm⁻¹.

-

Scans: Minimum 16 (32 recommended for high S/N ratio).

-

Range: 4000 – 600 cm⁻¹.

-

-

Interpretation of the Amide Region (1800–1500 cm⁻¹):

-

1660–1680 cm⁻¹: Amide I (

stretch). Look for a strong, sharp peak.[3][7] -

1590–1600 cm⁻¹: Aromatic

ring stretch (often appears as a shoulder). -

1530–1550 cm⁻¹: Amide II (

bend). Broad and medium intensity.[2][3] -

Differentiation: The Amide I band is always the most intense peak in this specific region.

-

Troubleshooting & Interferences

| Interference | Symptom | Solution |

| Water Vapor | "Noise" or jagged peaks around 1600–1700 cm⁻¹. | Purge sample chamber with |

| Residual Solvent | Sharp peaks (e.g., Acetone at 1715 cm⁻¹, EtOAc at 1740 cm⁻¹). | Dry sample under vacuum. Solvent peaks are usually sharper than amide H-bonded peaks. |

| Carboxylic Acid Impurity | Broad shoulder >1700 cm⁻¹ and broad O-H (2500-3300 cm⁻¹).[1][2][3] | Wash sample with weak base ( |

References

-

NIST Mass Spectrometry Data Center. (2023). Phenoxyacetamide Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[6] [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for general amide ranges and inductive effects).

- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for substituent effect tables).

- Nyquist, R. A. (2001). Interpreting Infrared, Raman, and Nuclear Magnetic Resonance Spectra. Academic Press.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Phenoxyacetamide [webbook.nist.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Mass Spectrometry Fragmentation of Thymol Derivatives

Executive Summary

Thymol (2-isopropyl-5-methylphenol) serves as a critical scaffold in medicinal chemistry, often derivatized to enhance bioavailability (prodrugs) or detected as Phase II metabolites (conjugates). This guide provides a comparative analysis of the mass spectrometric behavior of thymol versus its key derivatives.

The core distinction lies in the stability of the phenolic oxygen bond. While parent thymol fragmentation is driven by alkyl radical losses to stabilize the aromatic ring, derivatives like esters and glycosides exhibit characteristic "unzipping" mechanisms—neutral losses that regenerate the stable thymol radical cation or aglycone ion.

Part 1: The Baseline – Thymol Fragmentation (EI-MS)[1]

To understand the derivatives, we must first master the parent molecule. Thymol (

Mechanistic Pathway[2]

-

Molecular Ion (

): The radical cation appears at m/z 150 . -

Base Peak Formation (

): The dominant fragmentation is the loss of a methyl radical (-

Causality: While one might expect the methyl group at C5 to leave, isotopic labeling studies suggest the loss often originates from the isopropyl group at C2. This generates a resonance-stabilized benzyl-type cation (m/z 135).

-

-

Secondary Fragmentation (

): A less intense peak at m/z 107 corresponds to the loss of the isopropyl radical (

Diagram: Thymol Fragmentation Pathway

Figure 1: Mechanistic pathway of Thymol under Electron Ionization (EI). The stability of the m/z 135 ion makes it the diagnostic quantifier.

Part 2: Structural Elucidation of Key Derivatives

Drug development focuses on two primary derivative classes: Esters (prodrugs for solubility/stability) and Glycosides (metabolites). These require distinct ionization strategies.

Thymol Esters (e.g., Thymyl Acetate)

Technique: GC-MS (EI) Behavior: Esters are volatile and thermally stable, making them ideal for GC-MS.

-

The "Ketene Loss" Mechanism: Unlike simple alkanes, phenolic acetates undergo a specific rearrangement. The molecular ion (m/z 192 for thymyl acetate) eliminates a neutral ketene molecule (

, 42 Da). -

Result: This transition (

) effectively regenerates the thymol radical cation in situ. -

Diagnostic Value: If you see m/z 150 and m/z 135 in the spectrum of a derivative, it confirms the thymol core is intact. The shift in the molecular ion identifies the acyl chain length (e.g., Acetate +42, Propionate +56).

Thymol Glycosides (e.g., Thymol-(\beta)-D-glucoside)

Technique: LC-MS/MS (ESI) Behavior: These are polar, non-volatile, and thermally labile. GC-MS would require derivatization (silylation), so ESI is the gold standard.

-

Ionization: ESI typically yields

(negative mode) or -

Collision Induced Dissociation (CID): The weakest bond is the O-glycosidic linkage.

-

Neutral Loss: The sugar moiety falls off as a neutral molecule (162 Da for glucose, 176 Da for glucuronide).

-

Aglycone Detection: The charge remains on the phenolic thymol, appearing at m/z 149 (negative mode) or m/z 151 (positive mode).

-

Part 3: Comparative Data & Performance

The following table contrasts the mass spectral behavior of thymol against its primary functional derivatives.

| Feature | Thymol (Parent) | Thymyl Acetate (Prodrug) | Thymol Glucoside (Metabolite) |

| Preferred Method | GC-MS (EI) | GC-MS (EI) | LC-MS/MS (ESI) |

| Polarity | Low (Lipophilic) | Low (Lipophilic) | High (Hydrophilic) |

| Precursor Ion | |||

| Base Peak | m/z 135 | m/z 135 (via m/z 150) | m/z 149 (Aglycone) |

| Primary Loss | Radical ( | Neutral ( | Neutral ( |

| Mechanism | Benzylic cleavage | Ketene elimination | Heterolytic ether cleavage |

| Detection Limit | < 1 ng (SIM mode) | < 5 ng (SIM mode) | < 0.1 ng (MRM mode) |

Part 4: Experimental Protocol (Self-Validating)

This workflow is designed to prevent common artifacts (e.g., in-source fragmentation) and ensure data integrity.

Workflow Diagram

Figure 2: Dual-stream workflow for comprehensive thymol derivative characterization.

Step-by-Step Methodology

1. Sample Preparation

-

Stock Solution: Dissolve 1 mg of derivative in 1 mL methanol (LC) or hexane (GC).

-

Working Standard: Dilute to 1 µg/mL (1 ppm). Note: High concentrations saturate the detector, causing mass shift artifacts.

2. GC-MS Configuration (For Esters)

-

Inlet: 250°C, Split mode (10:1) to prevent column overload.

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

-

Oven Program: Hold 60°C for 2 min, ramp 10°C/min to 280°C.

-

Validation Check: Monitor the m/z 150/135 ratio. In pure thymol, this ratio is fixed. In esters, the m/z 150 peak is a fragment, not the parent; however, the 150/135 ratio below the molecular ion should mirror the parent thymol spectrum.

3. LC-MS/MS Configuration (For Glycosides)

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 mins.

-

Ionization: ESI Negative Mode (Phenols ionize better in negative mode).

-

MS/MS Optimization:

-

Perform a "Product Ion Scan" of the parent mass (e.g., m/z 311).

-

Ramp Collision Energy (CE) from 10V to 40V.

-

Success Criteria: Observation of the transition

(Loss of 162). If m/z 149 is absent, the compound is likely not a thymol O-glycoside.

-

References

-

Thymol Fragmentation Mechanisms

- Source: NIST Mass Spectrometry D

-

URL:[Link]

- Phenolic Ester Rearrangements (Ketene Loss)

-

Glycoside Analysis via ESI-MS

- Source: Cuyckens, F., & Claeys, M. (2004). "Mass spectrometry in the structural analysis of flavonoids and their glycosides." Journal of Mass Spectrometry.

-

URL:[Link] (Validates neutral loss scanning for phenolic glycosides).

-

Thymol Metabolism and Phase II Conjugates

- Source: Kohlert, C., et al. (2002). "Systemic availability and pharmacokinetics of thymol in humans." Journal of Clinical Pharmacology.

-

URL:[Link]

Antioxidant Assay (DPPH) of Thymol Acetamide Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Context

Thymol (2-isopropyl-5-methylphenol) is a potent monoterpene phenol found in Thymus vulgaris, widely recognized for its antimicrobial and antioxidant properties.[1] However, its pharmaceutical application is often hindered by high volatility, poor water solubility, and rapid metabolic elimination.

Derivatization into thymol acetamides or thymol-based organic salts aims to overcome these pharmacokinetic barriers while enhancing or retaining radical scavenging capability. This guide provides an objective, data-driven comparison of these derivatives against parent thymol and standard antioxidants (BHT, Ascorbic Acid) using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Key Insight: Not all "thymol derivatives" act similarly.

-

O-alkylated phenoxy acetamides often block the phenolic hydroxyl group—the primary site of antioxidant action—resulting in reduced in vitro DPPH scavenging unless the appended moiety itself is redox-active.

-

Thymol sulfonate salts and ring-substituted amides retain the free hydroxyl group and can exhibit antioxidant activity up to 50-fold higher than pure thymol due to improved electron delocalization and solubility.

Chemical Landscape & Structure-Activity Relationship (SAR)

To interpret DPPH data correctly, one must understand the structural modifications. The DPPH assay primarily measures the ability of a compound to donate a hydrogen atom (HAT mechanism) or an electron (SET mechanism) to the stable DPPH radical.

The SAR Logic

-

The Phenolic Hydroxyl (-OH): This is the "warhead." If derivatization converts this to an ether (e.g., thymol-O-CH2-CO-NH-R), direct DPPH scavenging is typically abolished.

-

Electronic Effects: Electron-donating groups (EDGs) on the phenyl ring stabilize the resulting phenoxy radical, lowering the bond dissociation energy (BDE) of the O-H bond and increasing antioxidant potency.

-

Solubility: Hydrophilic derivatives (e.g., sulfonates) interact more effectively with DPPH in methanolic solutions, often yielding lower IC50 values (higher potency) simply due to better assay kinetics.

Visualization: SAR & Mechanism of Action

Caption: Mechanistic pathway distinguishing high-potency salts from O-alkylated derivatives. The presence of a free phenolic hydroxyl is the determinant factor for direct DPPH scavenging.

Comparative Performance Analysis

The following data compares the antioxidant potency (IC50) of thymol derivatives. Lower IC50 values indicate stronger antioxidant activity.

Table 1: IC50 Comparison of Thymol Derivatives vs. Standards

| Compound Class | Specific Compound | IC50 (µg/mL) | Relative Potency* | Mechanism Note |

| Standard | Ascorbic Acid | ~4.0 | High | Reference standard. |

| Thymol Salt | Compound P.2 (Benzenaminium sulfonate) | 3.44 | Very High | Surpasses BHT; ionic nature enhances kinetics. [1] |